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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

Cat. No.: B8033639 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Abstract
This application note provides a detailed protocol for the quantitative analysis of dapagliflozin in

human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The

method described is sensitive, specific, and suitable for pharmacokinetic studies and

therapeutic drug monitoring. Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor,

is a widely used medication for the management of type 2 diabetes mellitus.[1] This document

outlines the necessary procedures for sample preparation, chromatographic separation, and

mass spectrometric detection, along with method validation parameters. While the propanediol

hydrate form of dapagliflozin is often used in pharmaceutical formulations, this method

quantifies the active dapagliflozin moiety in plasma.

Introduction
Dapagliflozin is an oral medication that lowers blood glucose levels in patients with type 2

diabetes by inhibiting the SGLT2 protein in the kidneys, which in turn reduces glucose

reabsorption and increases its excretion in urine.[1] Accurate and reliable quantification of

dapagliflozin in plasma is crucial for pharmacokinetic and bioequivalence studies, which are

essential in drug development and clinical research.[1] LC-MS/MS has become the preferred

technique for this purpose due to its high sensitivity, specificity, and ability to quantify analytes

at low concentrations in complex biological matrices like plasma.[1] This application note
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presents a validated LC-MS/MS method for the determination of dapagliflozin in human

plasma.

Experimental Protocols
Materials and Reagents

Dapagliflozin reference standard (≥99% purity)

Internal Standard (IS), e.g., Empagliflozin or a deuterated analog of Dapagliflozin (e.g.,

DGd5)[2]

HPLC-grade acetonitrile and methanol[3][4]

Ammonium acetate, analytical reagent grade[3]

Formic acid, LC-MS grade[4]

Ultrapure water

Human plasma (K2EDTA)[2]

Solid Phase Extraction (SPE) cartridges or appropriate solvents for Liquid-Liquid Extraction

(LLE) or Protein Precipitation (PPT)

Equipment
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid

Chromatography (UPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Analytical balance

Centrifuge

Vortex mixer

Evaporator (if required for sample preparation)
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Sample Preparation
Several methods can be employed for the extraction of dapagliflozin from plasma, including

protein precipitation, liquid-liquid extraction, and solid-phase extraction.

1. Protein Precipitation (PPT): A straightforward and widely used technique.[1]

To a 50 µL plasma sample, add 150 µL of cold methanol.[5]

Vortex mix for 10 minutes to precipitate plasma proteins.[5]

Centrifuge the mixture at high speed (e.g., 21,300 x g) for 15 minutes at 4°C.[5]

Transfer the supernatant to a clean tube.

The supernatant can be directly injected into the LC-MS/MS system or evaporated and

reconstituted in the mobile phase.[5]

2. Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.[2][6]

To a 25 µL plasma sample, add the internal standard working solution.[7]

Add 150 µL of methyl tert-butyl ether and vortex for 1 minute.[7]

Centrifuge at 12,000 x g for 10 minutes.[7]

Transfer the organic layer to a new tube and evaporate to dryness under a stream of

nitrogen.[7]

Reconstitute the dried residue in 100 µL of 50% acetonitrile and inject into the LC-MS/MS

system.[6][7]

3. Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated.[8][9]

Condition an appropriate SPE cartridge (e.g., mixed-mode) with methanol followed by water.

Load the plasma sample (pre-treated as necessary) onto the cartridge.

Wash the cartridge with a weak solvent to remove interferences.
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Elute the analyte and internal standard with a suitable elution solvent.

Evaporate the eluate and reconstitute it in the mobile phase for injection.

Chromatographic Conditions
Column: A reversed-phase C18 column is commonly used, for instance, a Hypersil GOLD

C18 (50 x 2.1 mm, 1.7 µm) or an Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7

µm).[3][10]

Mobile Phase: A mixture of an aqueous component (e.g., 5mM ammonium acetate or 0.1%

formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2][3][6]

A common composition is 10 mM Ammonium acetate and methanol (20:80, v/v).[2]

Flow Rate: The flow rate will depend on the column dimensions and particle size, typically

ranging from 0.2 mL/min to 0.5 mL/min.[2][3]

Column Temperature: Maintained at around 35-40°C.[3][6]

Injection Volume: Typically 5-20 µL.[2][6]

Mass Spectrometric Conditions
Ionization Mode: Electrospray ionization (ESI) is used, which can be operated in either

positive or negative ion mode. Both have been successfully applied for dapagliflozin

analysis.[2][8]

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and

sensitivity.

MRM Transitions: The precursor to product ion transitions need to be optimized for

dapagliflozin and the internal standard. Some reported transitions are:

Positive Mode: m/z 426.2 → 107.2 for the dapagliflozin-ammonium adduct [M+NH4]+.[3]

Another reported transition is m/z 410.2 → 250.6.[2]

Negative Mode: m/z 407.27 → 329.19.[10]
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Instrument Parameters: Parameters such as declustering potential, collision energy, and

source temperature should be optimized for the specific instrument being used to achieve

the best signal intensity.

Data Presentation
The performance of the LC-MS/MS method should be validated according to regulatory

guidelines (e.g., US FDA). Key validation parameters are summarized in the tables below.

Table 1: Linearity and Range

Analyte Linear Range Correlation Coefficient (r²)

Dapagliflozin 50.00 - 10000.00 pg/mL > 0.99[2]

Dapagliflozin 2.50 - 250.0 ng/mL > 0.99[10]

Dapagliflozin 5 - 2000 ng/mL > 0.99[6]

Table 2: Precision and Accuracy

Analyte QC Level
Intra-day
Precision
(%CV)

Inter-day
Precision
(%CV)

Accuracy (%
Recovery)

Dapagliflozin Low ≤ 4.5%[2] ≤ 4.5%[2]
90.8% - 103.6%

[10]

Dapagliflozin Medium ≤ 4.5%[2] ≤ 4.5%[2]
90.8% - 103.6%

[10]

Dapagliflozin High ≤ 4.5%[2] ≤ 4.5%[2]
90.8% - 103.6%

[10]

Table 3: Recovery and Matrix Effect

Analyte Extraction Method Recovery (%) Matrix Effect (%)

Dapagliflozin LLE 91.80% - 97.29%[6] 1.27% (%CV)[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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